

cis-Stilbene Oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *cis-Stilbene oxide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and reactivity of **cis-stilbene oxide**. The information is curated for professionals in research and development, with a focus on delivering precise, data-driven insights.

Core Chemical and Physical Properties

cis-Stilbene oxide is an epoxide and a derivative of stilbene.^[1] It is a solid at room temperature and is considered a hydrophobic molecule, being practically insoluble in water.^[2] The compound is stable under recommended storage conditions but may be sensitive to air; storage under nitrogen is advised.^{[3][4]} It is incompatible with strong acids, bases, and oxidizing agents.^{[3][4]}

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₂ O	[1][3][5]
Molecular Weight	196.24 g/mol	[1][3][6]
CAS Number	1689-71-0	[2][3][6]
Appearance	Solid	[1][2][7]
Melting Point	38-40 °C	[2][3][5][8]
Boiling Point	126-132 °C at 4 Torr	[2][3][5][8]
Density	~1.136 g/cm ³ (Predicted)	[2][3][5][8]
Flash Point	>110 °C (>230 °F)	[3][5][9]
Solubility	Practically insoluble in water. Soluble in organic solvents.	[10]
Storage Temperature	2-8°C	[2][3][6]
Stability	Stable, but may be air sensitive.[3][4] Incompatible with acids, bases, and oxidizing agents.[3][4][7]	[3][4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **cis-stilbene oxide**. Key data from various techniques are summarized below.

Spectroscopic Data	Description	Source(s)
¹ H NMR	Signals observed at δ 7.24–7.11 (m, 10H) and 4.37 (s, 2H).	[11]
¹³ C NMR	Spectral data is available for detailed structural analysis.	[1]
Mass Spectrometry	Exact Mass: 196.088815 Da.	[1][2]
Infrared (IR)	IR spectra are available for identifying functional groups.	[1]

Experimental Protocols

3.1. Synthesis of **cis-Stilbene Oxide** via Epoxidation of cis-Stilbene

A common method for synthesizing **cis-stilbene oxide** is the epoxidation of its corresponding alkene, cis-stilbene. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are frequently used oxidizing agents for this transformation.

Methodology:

- **Dissolution:** Dissolve cis-stilbene in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Reagent Addition:** Slowly add a solution of the epoxidizing agent (e.g., m-CPBA) in the same solvent to the stirred solution of cis-stilbene. The addition should be dropwise to control the reaction temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (cis-stilbene) is consumed.
- **Workup:**
 - Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), to neutralize any excess peroxide.

- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to remove the acidic byproducts.
- Wash the organic layer with brine (saturated NaCl solution).
- Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

3.2. Purification

The crude **cis-stilbene oxide** can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or methanol, to yield the pure product.

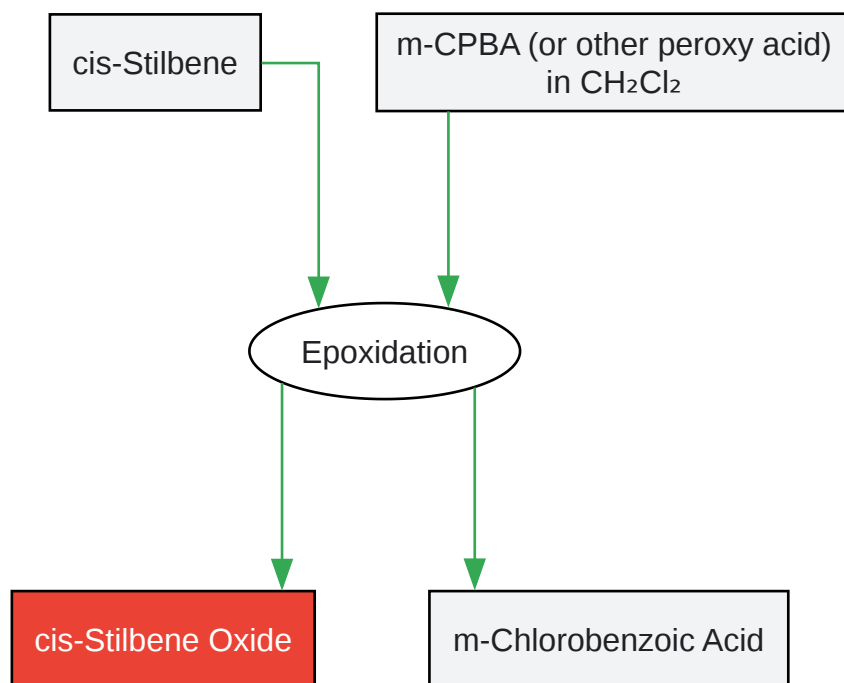
Reactivity and Chemical Behavior

The primary site of reactivity in **cis-stilbene oxide** is the strained three-membered epoxide ring.^[5] This ring can undergo nucleophilic ring-opening reactions under both acidic and basic conditions.^[5]

- Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. This typically results in trans-addition of the nucleophile.
- Base-Catalyzed Ring Opening: Strong nucleophiles can directly attack one of the carbon atoms of the epoxide ring, leading to its opening.

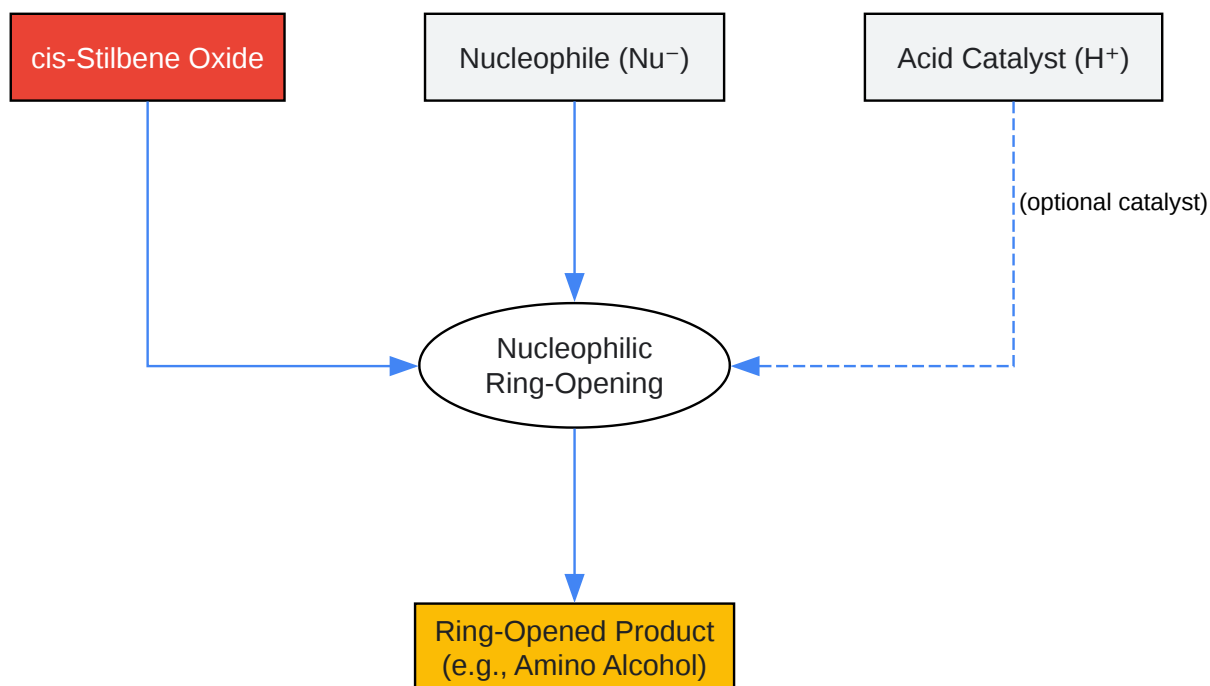
The lithiation of **cis-stilbene oxide** has been shown to occur at the benzylic position.^[12] Due to its structural similarity to other biologically active stilbene derivatives, it holds potential for investigations into various biological activities.^[13]

Visualizations



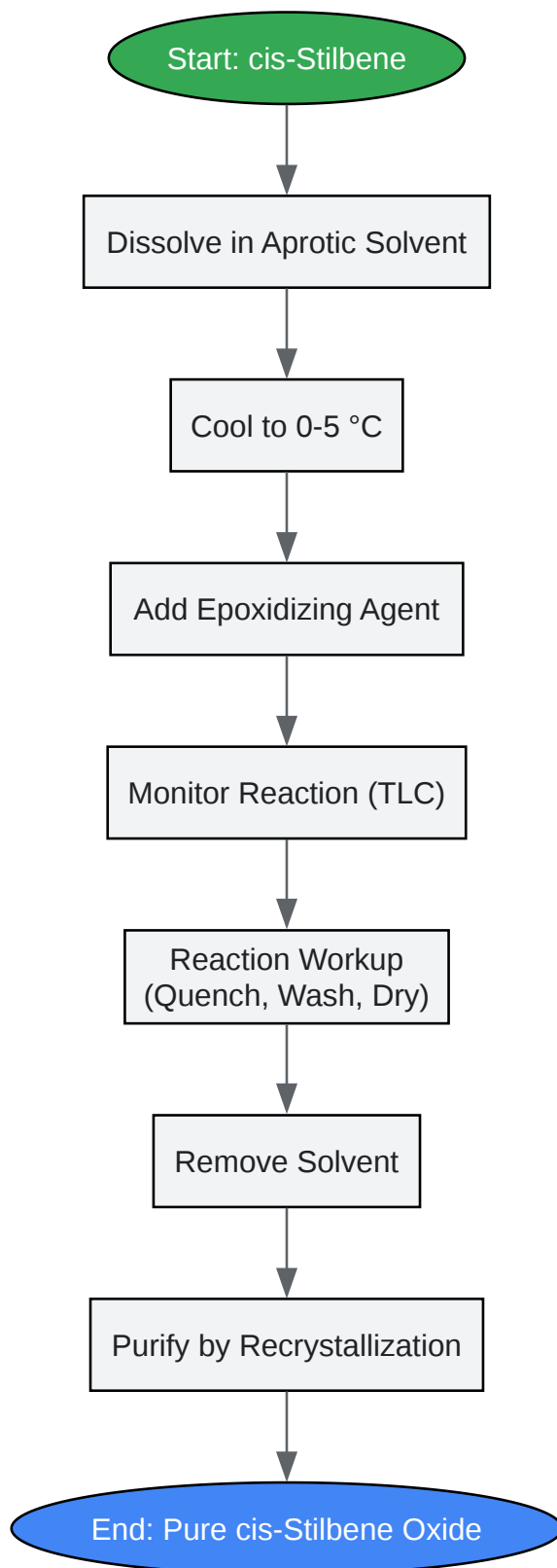
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Caption: Synthesis of **cis-Stilbene Oxide** from cis-Stilbene.



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Caption: General Ring-Opening Reaction of **cis-Stilbene Oxide**.



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Caption: Workflow for Synthesis and Purification.

Safety and Handling

When handling **cis-stilbene oxide**, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[5] Operations should be conducted in a well-ventilated area to avoid inhalation of any vapors.[5] In case of skin contact, the affected area should be rinsed immediately with water.[5] As it is a flammable liquid, it should be kept away from heat sources and open flames.[5]

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